molecular formula C20H16ClFN2O4 B2432518 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone CAS No. 303144-71-0

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone

Cat. No.: B2432518
CAS No.: 303144-71-0
M. Wt: 402.81
InChI Key: PGCJOUADUSASMS-UHFFFAOYSA-N
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Description

“3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” is a synthetic organic compound that belongs to the class of pyridinones

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-[(4-nitrophenyl)methyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-13-20(28-12-16-17(21)3-2-4-18(16)22)19(25)9-10-23(13)11-14-5-7-15(8-6-14)24(26)27/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCJOUADUSASMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” typically involves multiple steps, including the formation of the pyridinone core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 2-chloro-6-fluorobenzyl and 4-nitrobenzyl groups through nucleophilic substitution reactions.

    Final Assembly: Coupling of the functionalized intermediates to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), and nucleophilic substitution using sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone
  • 3-((2-Fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone
  • 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-aminobenzyl)-4(1H)-pyridinone

Uniqueness

The unique combination of substituents in “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” may confer distinct chemical and biological properties compared to similar compounds. These differences could be explored through comparative studies to identify specific advantages or applications.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C21H19ClFNO2
  • Molecular Weight: 371.83 g/mol
  • CAS Number: 303144-69-6

The compound features a pyridinone core substituted with a chloro-fluorobenzyl ether and a nitrobenzyl group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, particularly in anti-cancer and antiviral contexts. The following sections detail specific areas of biological activity for this compound.

Antiviral Activity

A study highlighted the role of chlorinated and fluorinated benzyl groups in enhancing the antiviral efficacy against HIV-1. The presence of the 2-chloro-6-fluorobenzyl moiety in related compounds has been shown to exhibit potent inhibitory effects on HIV-1 reverse transcriptase, with some derivatives demonstrating activity in the picomolar range against wild-type and mutant strains of the virus .

Anticancer Activity

The antiproliferative effects of similar pyridinone derivatives have been evaluated against various cancer cell lines, including breast, colon, and lung cancers. For instance, compounds with structural similarities have shown IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for further development .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target
Compound AAntiviral<0.001HIV-1 Reverse Transcriptase
Compound BAnticancer0.05Breast Cancer Cells
Compound CAnticancer0.02Colon Cancer Cells

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl ring and pyridinone core significantly influence biological activity. Substituents such as chlorine and fluorine are crucial for enhancing lipophilicity and improving binding affinity to biological targets.

Key Findings:

  • Chloro and Fluoro Substituents: Increase potency against viral targets.
  • Nitro Group: Contributes to cytotoxicity in cancer cells.
  • Pyridinone Core: Essential for maintaining structural integrity and biological function.

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

  • HIV Inhibition Study:
    • Researchers synthesized a series of chlorinated pyrimidinones, observing that the introduction of fluorine atoms led to enhanced antiviral activity against HIV strains, suggesting that similar modifications might be beneficial for this compound .
  • Cancer Cell Line Evaluation:
    • A comprehensive evaluation of pyridinone derivatives revealed that those with nitro substitutions exhibited significant growth inhibition in human cancer cell lines, highlighting the potential application of this compound in oncology .

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